![molecular formula C14H14N2O3 B14450546 4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide CAS No. 77502-50-2](/img/structure/B14450546.png)
4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide is an organic compound with the molecular formula C14H14N2O3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is notable for its unique structure, which includes a methoxybenzoyl group and a pyridine 1-oxide moiety. It has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide typically involves the following steps:
Formation of Pyridine 1-oxide: Pyridine is oxidized using peracetic acid to form pyridine 1-oxide. The reaction is exothermic and requires careful temperature control.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through a nucleophilic substitution reaction. This involves reacting pyridine 1-oxide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Final Compound: The final step involves the reaction of the intermediate with formaldehyde and ammonia to form 4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the pyridine 1-oxide moiety back to pyridine.
Substitution: The methoxybenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include compounds with additional oxygen-containing functional groups.
Reduction: The primary product is pyridine.
Substitution: Products vary depending on the nucleophile used but generally include derivatives with different functional groups.
Applications De Recherche Scientifique
4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes and receptors, modulating their activity. The pyridine 1-oxide moiety can participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may affect multiple biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenoxy)pyridine 1-oxide: Similar in structure but with a phenoxy group instead of a benzoylaminomethyl group.
4-(4-Methoxybenzoylaminomethyl)pyridine: Lacks the 1-oxide moiety, affecting its chemical reactivity and biological activity.
Uniqueness
4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide is unique due to the presence of both the methoxybenzoyl and pyridine 1-oxide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
77502-50-2 |
|---|---|
Formule moléculaire |
C14H14N2O3 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
4-methoxy-N-[(1-oxidopyridin-1-ium-4-yl)methyl]benzamide |
InChI |
InChI=1S/C14H14N2O3/c1-19-13-4-2-12(3-5-13)14(17)15-10-11-6-8-16(18)9-7-11/h2-9H,10H2,1H3,(H,15,17) |
Clé InChI |
KWNHGCYUAZXFLZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NCC2=CC=[N+](C=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



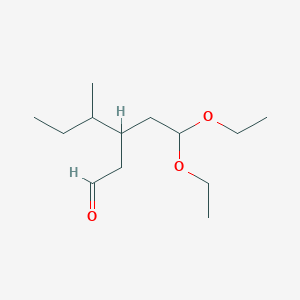
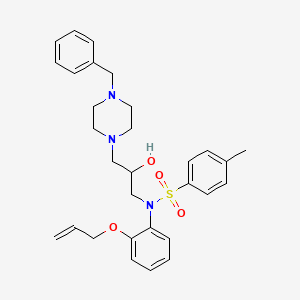

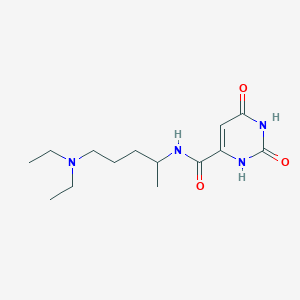
![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
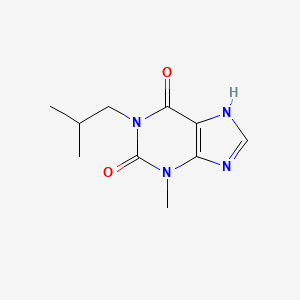
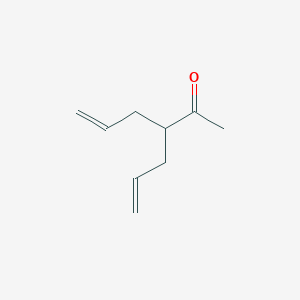

![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
